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molecular formula C8H14O B076992 3-Octyn-1-ol CAS No. 14916-80-4

3-Octyn-1-ol

Cat. No. B076992
M. Wt: 126.2 g/mol
InChI Key: LRZGRGVRZSDRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04331820

Procedure details

Into the solution of the Grignard reagent obtained above and kept at 0° to 60° C., ethylene oxide is added dropwise preferably in an amount of 1.6 to 3 times by moles based on the starting butylacetylene and the reaction mixture is hydrolyzed by contacting with an aqueous acidic solution followed by distillation to give 3-octyn-1-ol (reaction (ii)). The yield is usually 80 to 85% of the theoretical value.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH2:4]([C:8]#[CH:9])[CH2:5][CH2:6][CH3:7]>>[CH2:1]([OH:3])[CH2:2][C:7]#[C:6][CH2:5][CH2:4][CH2:8][CH3:9]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° to 60° C.
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CC#CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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